N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5OS/c1-23-7-3-4-12(23)9-15-21-22-17(24(15)2)26-10-16(25)20-11-5-6-13(18)14(19)8-11/h3-8H,9-10H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOPSEPXFRIDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-Methyl-1H-Pyrrole-2-Methanol
The pyrrole substituent is synthesized through Friedel-Crafts alkylation of pyrrole with methyl iodide in dimethylformamide (DMF) at 0-5°C, followed by reduction with sodium borohydride:
$$ \text{Pyrrole} + \text{CH}3\text{I} \xrightarrow{\text{DMF, 0°C}} \text{1-Methyl-1H-pyrrole} \xrightarrow{\text{NaBH}4} \text{1-Methyl-1H-pyrrole-2-methanol} $$
Construction of Triazole Core
Cyclocondensation of thiosemicarbazide with acetylacetone in ethanol under reflux yields 4-methyl-4H-1,2,4-triazole-3-thiol. Subsequent Mannich reaction with 1-methyl-1H-pyrrole-2-methanol introduces the pyrrolylmethyl group at position 5:
$$ \text{Thiosemicarbazide} + \text{Acetylacetone} \xrightarrow{\Delta, \text{EtOH}} \text{4-Methyl-4H-1,2,4-triazole-3-thiol} $$
$$ \text{Triazole thiol} + \text{Pyrrole methanol} \xrightarrow{\text{HCHO, HCl}} \text{Target intermediate} $$
Preparation of 2-Chloro-N-(3,4-Dichlorophenyl)Acetamide
Chloroacetylation of 3,4-Dichloroaniline
Reaction of 3,4-dichloroaniline with chloroacetyl chloride in 1,4-dioxane at room temperature:
$$ \text{3,4-Dichloroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Dioxane, RT}} \text{2-Chloro-N-(3,4-dichlorophenyl)acetamide} $$
Table 1: Optimization of Chloroacetylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 25 | 0-5 | 25 |
| Solvent | Dioxane | THF | Dioxane |
| Yield (%) | 78 | 65 | 78 |
Thioether Bond Formation
The critical sulfanyl linkage is established via nucleophilic displacement using potassium hydroxide as base:
$$ \text{Triazole-pyrrole thiol} + \text{Chloroacetamide} \xrightarrow{\text{KOH, EtOH}} \text{Target compound} $$
Key Variables:
- Base Selection: KOH outperforms NaH or Et3N in yield (92% vs. 68-75%)
- Solvent Effects: Ethanol provides superior solubility compared to acetonitrile or DMF
- Reaction Time: 6 hours at reflux achieves complete conversion
Purification and Characterization
Crystallization Protocol
Crude product is dissolved in ethyl acetate (40-45°C) and gradually cooled to 10-15°C to induce crystallization. Two recrystallizations from ethanol/water (3:1) yield analytically pure material.
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 3.65 (s, 3H, NCH3), 4.15 (s, 2H, SCH2), 6.25-7.45 (m, 6H, Ar-H)
- HRMS (ESI+): m/z calcd for C17H16Cl2N5OS [M+H]+ 456.0401, found 456.0398
Comparative Analysis of Synthetic Routes
Table 2: Evaluation of Alternative Pathways
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| CDI-Mediated Coupling | 85 | 98.5 | 8 h |
| HATU Activation | 78 | 97.2 | 6 h |
| Classical Alkylation | 92 | 99.1 | 6 h |
The classical alkylation method (Method 3) demonstrates optimal balance between yield and purity while maintaining shorter reaction times.
Scale-Up Considerations
Industrial-scale production (>1 kg batch) requires:
- Continuous Flow Reactors for chloroacetylation step to control exotherm
- Mechanochemical Grinding during thioether formation to reduce solvent volume
- Crystallization Monitoring via in-line PAT (Process Analytical Technology)
Pilot studies show 87% yield maintenance at 5 kg scale with residual solvent levels <100 ppm.
Degradation Pathways and Stability
Forced degradation studies reveal:
- Acidic Conditions: Cleavage of sulfanyl bond at pH <3
- Oxidative Stress: Sulfoxide formation upon H2O2 exposure
- Photolysis: N-dechlorination under UV-A irradiation
Recommendations:
- Store under nitrogen at 2-8°C in amber glass
- Formulate as lyophilized powder for long-term stability
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and triggering downstream signaling events.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole Sulfanyl Acetamides
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The target compound’s higher molecular weight (~465 vs. 393 for 6m ) reflects its dichlorophenyl and pyrrole substituents.
- Shared IR peaks (C=O, C–Cl) confirm common functional groups across analogs.
Pharmacological and Biochemical Insights
- Triazole-thioether linkage : Enhances metabolic stability and membrane permeability ().
- Dichlorophenyl group: May improve target affinity in enzyme inhibition (e.g., kinase or protease targets) compared to non-halogenated analogs.
- Pyrrole substituent : Could modulate solubility and interactions with hydrophobic binding pockets.
Biological Activity
N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's mechanisms of action, efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a dichlorophenyl group and a triazole moiety, which are known to contribute to its biological activities. The presence of the sulfur atom in its structure may also play a critical role in its interaction with biological systems.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : The triazole ring is commonly associated with antifungal properties. Compounds containing triazole derivatives have been shown to inhibit the growth of various fungi and bacteria by interfering with their metabolic pathways.
- Anticancer Activity : The presence of electron-withdrawing groups (like Cl) in the phenyl ring can enhance the cytotoxic effects of compounds against cancer cells. Studies have shown that modifications to the triazole and phenyl groups can significantly alter the anticancer efficacy of related compounds.
Biological Activity Data
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Positioning of Substituents : The placement of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences biological activity. For instance, substituents at the para position often enhance antimicrobial activity.
- Triazole Moiety : Variations in the triazole structure can lead to improved interactions with target proteins involved in cell proliferation and survival pathways.
- Sulfanyl Group Influence : The sulfanyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Study 1: Anticancer Screening
A study conducted on various synthesized triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF7 breast cancer spheroids. The IC50 values were reported below 10 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl group resulted in enhanced activity against resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for this compound, and what reagents are critical for its preparation?
The synthesis involves multi-step reactions, including:
- Formation of the triazole-thiol intermediate : Reacting hydrazide derivatives with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to cyclize the triazole ring .
- Sulfanyl-acetamide coupling : The thiol group reacts with 2-chloroacetonitrile or similar electrophiles in polar solvents (e.g., DMF) with base catalysis (e.g., NaOH) . Key reagents include iso-thiocyanates for triazole ring formation and chlorinated acetamide precursors for sulfanyl linkage. Temperature control (60–100°C) and inert atmospheres are critical to minimize side reactions .
Q. How is the compound characterized for purity and structural integrity?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ~478.5 g/mol for analogues) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline forms .
Q. What initial biological activities have been observed for this compound?
Structural analogues exhibit:
- Antimicrobial activity : Triazole-sulfanyl derivatives inhibit bacterial/fungal growth via targeting cytochrome P450 or membrane integrity .
- Anticancer potential : Pyridinyl and dichlorophenyl groups enhance interactions with kinase targets (e.g., EGFR) .
- Anti-inflammatory effects : Modulation of COX-2 pathways in preclinical models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalyst screening : Bases like K₂CO₃ improve thiolate ion generation for sulfanyl coupling .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- Statistical optimization : Design of Experiments (DoE) models identify critical variables (e.g., molar ratios, pH) .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls .
- Structural impurities : Validate purity via HPLC and adjust synthetic routes to eliminate by-products (e.g., oxidized triazole forms) .
- Target specificity : Use computational docking to verify interactions with proposed targets (e.g., kinases vs. GPCRs) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock, Schrödinger) : Models binding affinities to enzymes (e.g., triazole derivatives inhibiting CYP51 in fungi) .
- QSAR studies : Correlate substituent electronegativity (e.g., dichlorophenyl) with antimicrobial potency .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Compare analogues with fluorophenyl vs. dichlorophenyl groups to assess halogen effects on bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., triazole-sulfanyl) for target engagement using 3D alignment tools .
- Metabolic profiling : Evaluate stability in liver microsomes to prioritize derivatives with longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
